molecular formula C14H19N3 B13651715 1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine

1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine

Cat. No.: B13651715
M. Wt: 229.32 g/mol
InChI Key: RGSOVRILCBJWCO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound features a cyclopropyl group and a dimethyl-substituted benzimidazole moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethanamine

InChI

InChI=1S/C14H19N3/c1-9-5-13-14(6-10(9)2)17(8-16-13)7-12(15)11-3-4-11/h5-6,8,11-12H,3-4,7,15H2,1-2H3

InChI Key

RGSOVRILCBJWCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(C3CC3)N

Origin of Product

United States

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